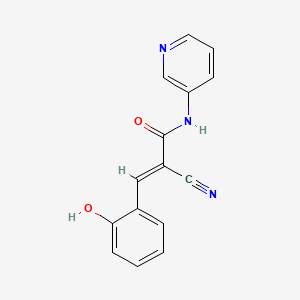
(E)-2-cyano-3-(2-hydroxyphenyl)-N-pyridin-3-ylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-3-(2-hydroxyphenyl)-N-pyridin-3-ylprop-2-enamide is an organic compound that belongs to the class of Schiff bases Schiff bases are compounds containing a C=N bond (azomethine group) and are usually synthesized from the condensation of primary amines and active carbonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(2-hydroxyphenyl)-N-pyridin-3-ylprop-2-enamide typically involves the condensation reaction between 2-hydroxybenzaldehyde and pyridine-3-carboxamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-cyano-3-(2-hydroxyphenyl)-N-pyridin-3-ylprop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the azomethine group to an amine group.
Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted phenols and other derivatives.
Aplicaciones Científicas De Investigación
(E)-2-cyano-3-(2-hydroxyphenyl)-N-pyridin-3-ylprop-2-enamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly urease inhibitors.
Medicine: Studied for its antiproliferative and antioxidative effects against tumor cell lines.
Mecanismo De Acción
The mechanism of action of (E)-2-cyano-3-(2-hydroxyphenyl)-N-pyridin-3-ylprop-2-enamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as urease by binding to the active site and preventing substrate access.
Antiproliferative Effects: The compound exhibits cytotoxic effects against tumor cells by inducing apoptosis and inhibiting cell proliferation.
Antioxidative Effects: The compound can scavenge free radicals and reduce oxidative stress in cells.
Comparación Con Compuestos Similares
(E)-2-cyano-3-(2-hydroxyphenyl)-N-pyridin-3-ylprop-2-enamide can be compared with other similar Schiff base compounds:
2-{(E)-[2-hydroxyphenyl)imino]methyl}phenol: Similar structure but different functional groups, leading to different chemical properties and applications.
2-(2-hydroxyphenyl)-3-{[(E)-(2-hydroxyphenyl)methylidene]amino}-2,3-dihydroquinazolin-4(1H)-one: Another Schiff base with potential urease inhibitory activity.
(E)-1-(2-hydroxyphenyl)-3-(1H-indol-3-yl)prop-2-en-1-one: A compound with similar structural features but different biological activities.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and resulting properties.
Propiedades
Número CAS |
496021-36-4 |
|---|---|
Fórmula molecular |
C15H11N3O2 |
Peso molecular |
265.27 g/mol |
Nombre IUPAC |
(E)-2-cyano-3-(2-hydroxyphenyl)-N-pyridin-3-ylprop-2-enamide |
InChI |
InChI=1S/C15H11N3O2/c16-9-12(8-11-4-1-2-6-14(11)19)15(20)18-13-5-3-7-17-10-13/h1-8,10,19H,(H,18,20)/b12-8+ |
Clave InChI |
XCZCHEOEDXRVDX-XYOKQWHBSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)NC2=CN=CC=C2)O |
SMILES canónico |
C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CN=CC=C2)O |
Solubilidad |
2.6 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


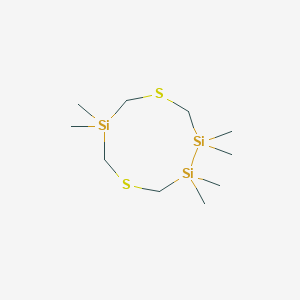
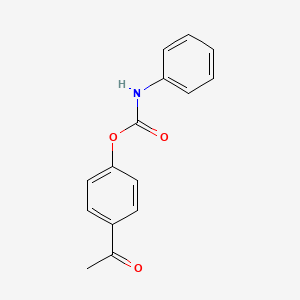
![Methyl 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-cyanoamino]acetate](/img/structure/B14174544.png)

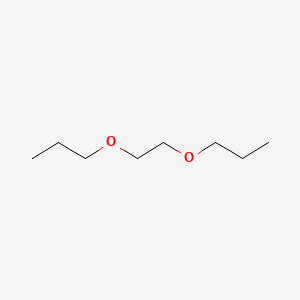

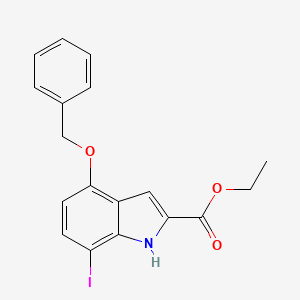
![5-Methoxy-2-methylbenzo[D]thiazole-6-carboxylic acid](/img/structure/B14174584.png)
![2-[4-(Hexylamino)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14174593.png)

![[(3-Bromo[1,1'-biphenyl]-4-yl)oxy](trimethyl)silane](/img/structure/B14174609.png)
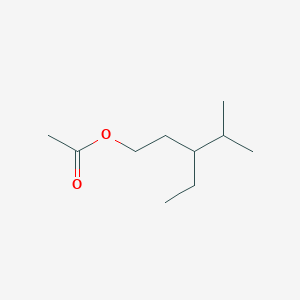
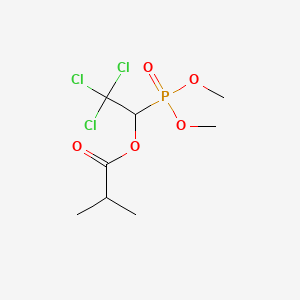
![2-(3-Fluorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14174622.png)
